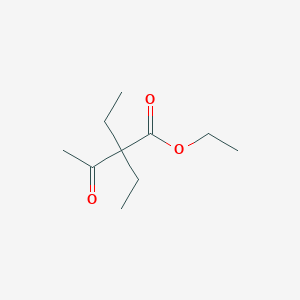
6-Cloro-4-hidroxiquinolin-2(1H)-ona
Descripción general
Descripción
6-Chloro-4-hydroxyquinolin-2(1H)-one, also known as 6-chloro-4-hydroxyquinoline or 6-chloroquinolin-4-ol, is a heterocyclic compound found in nature and is used in a variety of scientific applications. 6-Chloro-4-hydroxyquinolin-2(1H)-one is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Its unique properties make it a valuable tool for research and development in a variety of fields.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
La 6-Cloro-4-hidroxiquinolin-2(1H)-ona exhibe potentes propiedades antimicrobianas. Los investigadores han estudiado su eficacia contra bacterias, hongos e incluso algunas cepas resistentes a los medicamentos. La capacidad del compuesto para inhibir el crecimiento microbiano lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos o agentes antifúngicos .
Potencial Antiinflamatorio
Debido a su semejanza estructural con las quinolonas, este compuesto puede poseer propiedades antiinflamatorias. Los investigadores han explorado su impacto en las vías inflamatorias, incluida la modulación de citocinas y la inhibición de enzimas inflamatorias. Comprender sus mecanismos podría conducir a nuevos medicamentos antiinflamatorios .
Quelación de Metales y Química de Coordinación
La this compound puede formar complejos estables con iones metálicos. Su capacidad quelante la hace valiosa en estudios de química de coordinación. Los investigadores investigan sus interacciones con metales de transición, lantánidos y actínidos, con el objetivo de diseñar catalizadores o sensores basados en metales .
Propiedades Fotofísicas
El compuesto exhibe un comportamiento fotofísico interesante, incluida la fluorescencia y la fosforescencia. Los científicos exploran sus propiedades luminiscentes para aplicaciones en sensores, agentes de imagen y dispositivos optoelectrónicos. Sus características de emisión lo convierten en un fluoróforo potencial .
Ensayos Biológicos y Detección de Fármacos
Los investigadores emplean la this compound en ensayos biológicos y estudios de detección de fármacos. Su estructura única le permite interactuar con objetivos biológicos, como enzimas o receptores. Investigar su afinidad de unión y selectividad ayuda en el descubrimiento de fármacos .
Terapia Fotodinámica (PDT)
La PDT es un tratamiento contra el cáncer que implica la activación de la luz de los fotosensibilizadores. Las propiedades fotofísicas de este compuesto lo hacen adecuado para aplicaciones de PDT. Cuando se irradia con luz, genera especies reactivas de oxígeno, dañando las células cancerosas de forma selectiva. Los investigadores exploran su potencial en la terapia contra el cáncer dirigida .
Propiedades
IUPAC Name |
6-chloro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWZGHILAGXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1677-36-7 | |
| Record name | 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-chloro-4-hydroxyquinolin-2(1H)-one a useful building block in organic synthesis?
A1: The research highlights that 6-chloro-4-hydroxyquinolin-2(1H)-one, along with its 6,8-dichloro derivative, serves as a valuable starting material for synthesizing new chemical entities. [] Its structure allows for modifications at different positions, enabling the creation of diverse derivatives. Specifically, the research demonstrates its utility in a one-pot, three-component condensation reaction with aryl-aldehydes and piperidine. This type of reaction is advantageous due to its simplicity, environmental friendliness (potentially avoiding harsh reagents or catalysts), and efficiency in generating new molecules.
Q2: What types of structural characterization were used to confirm the identity of the newly synthesized compounds derived from 6-chloro-4-hydroxyquinolin-2(1H)-one?
A2: The researchers utilized a combination of physical and spectral data to confirm the structures of the new compounds derived from 6-chloro-4-hydroxyquinolin-2(1H)-one. [] While the abstract doesn't specify the exact techniques, this likely includes methods like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and potentially mass spectrometry (MS). These techniques provide information about the compound's physical properties, functional groups, and molecular weight, enabling researchers to confirm the successful synthesis of the desired products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















